N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide
Description
"N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide" is a heterocyclic compound featuring a benzoxazole core fused to a tetrahydro ring system. The benzoxazole moiety (a bicyclic structure containing oxygen and nitrogen) is linked to a piperidine ring substituted with a thiophene-2-sulfonyl group.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c21-16(18-17-13-6-1-2-7-14(13)19-24-17)12-5-3-9-20(11-12)26(22,23)15-8-4-10-25-15/h4,8,10,12H,1-3,5-7,9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUPEBBQATBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .
Medicine
Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" (hereafter referred to as Compound A ) from provides a basis for structural and functional comparison. Below is a systematic analysis:
Table 1: Structural Comparison
Key Differences and Implications
This could influence solubility or target binding affinity. The sulfone group in Compound A (1,1-dioxidotetrahydrothiophen-3-yl) is conformationally restricted, whereas the thiophene-2-sulfonyl group in the target compound offers greater rotational freedom, possibly affecting entropy-driven binding .
Substituent Effects :
- The 3-methylbenzamido group in Compound A may contribute to hydrophobic interactions, whereas the piperidine-3-carboxamide in the target compound could introduce basicity or additional hydrogen-bonding sites.
Saturation and Rigidity :
- The fully saturated tetrahydrobenzo[b]thiophene in Compound A may reduce metabolic instability compared to the partially saturated benzoxazole in the target compound.
Research Findings and Limitations
- Biological Activity: No pharmacological data are available for either compound in the provided evidence, precluding functional comparisons (e.g., potency, selectivity).
Biological Activity
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C17H21N3O4S2
- Molecular Weight: 393.50 g/mol
Structural Features
The compound features a tetrahydro-benzoxazole moiety, a piperidine ring, and a thiophene sulfonamide group. These structural components are believed to contribute to its pharmacological properties.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition: Preliminary studies suggest it may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding: The compound shows potential binding affinity to receptors associated with pain and neurodegenerative diseases.
Biological Assays and Findings
Several studies have investigated the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Showed significant inhibition of pro-inflammatory cytokines in vitro. |
| Study 2 | Neuroprotective | Exhibited protective effects on neuronal cells exposed to oxidative stress. |
| Study 3 | Analgesic | Demonstrated pain relief in animal models comparable to standard analgesics. |
Case Studies
-
Anti-inflammatory Effects:
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked reduction in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. -
Neuroprotective Properties:
A study focused on the neuroprotective effects against glutamate-induced toxicity in primary neuronal cultures showed that the compound significantly reduced cell death and preserved mitochondrial function. -
Analgesic Activity:
In a formalin test model for pain assessment, this compound exhibited dose-dependent analgesic effects comparable to morphine.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Benzoxazole Ring: Utilizing appropriate precursors under acidic conditions.
- Piperidine Ring Construction: Employing nucleophilic substitution reactions.
- Thiophene Sulfonylation: Introducing the thiophene sulfonyl group via electrophilic aromatic substitution.
Synthetic Route Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Step 1 | Cyclization | Acid catalysts |
| Step 2 | Nucleophilic Substitution | Alkyl halides |
| Step 3 | Electrophilic Substitution | Thiophene derivatives |
Q & A
Q. What advanced spectroscopic techniques elucidate this compound’s dynamic behavior in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
